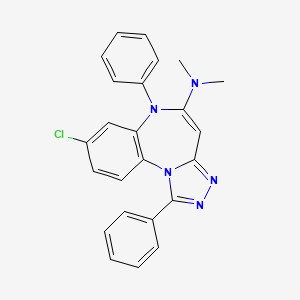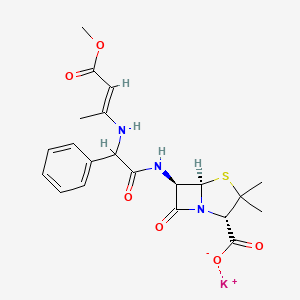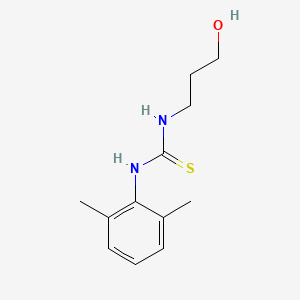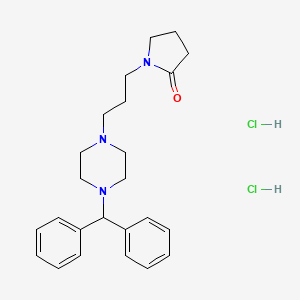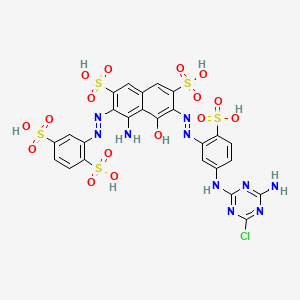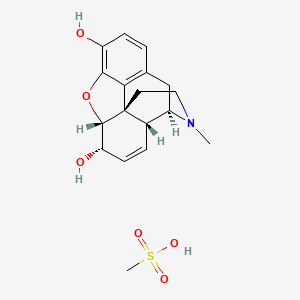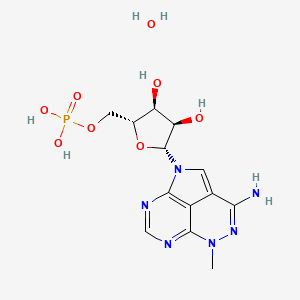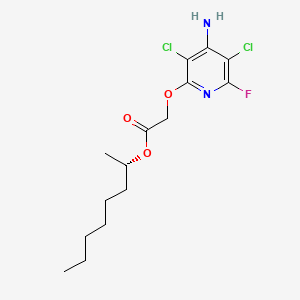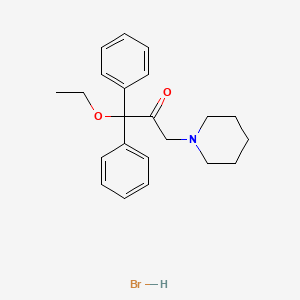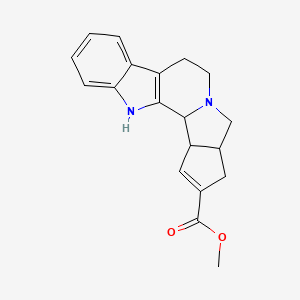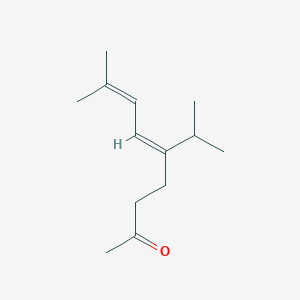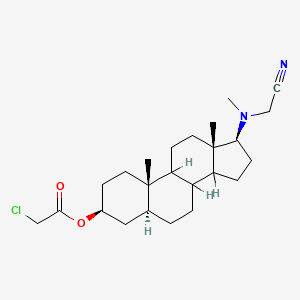
3-beta-Chloroacetoxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-Chloroacetoxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane is a synthetic steroidal compound. It is characterized by its complex structure, which includes a chloroacetoxy group at the 3-beta position and a N-methyl-N-cyanomethylamino group at the 17-beta position. This compound is part of the androstane family, which is known for its significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Chloroacetoxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical reactions to introduce the chloroacetoxy and N-methyl-N-cyanomethylamino groups. Common reagents used in these reactions include chloroacetic acid, methylamine, and cyanomethyl chloride. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-beta-Chloroacetoxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloroacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions typically result in the replacement of the chloroacetoxy group with other functional groups, such as alkoxy or amino groups.
Wissenschaftliche Forschungsanwendungen
3-beta-Chloroacetoxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-beta-Chloroacetoxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane involves its interaction with specific molecular targets in the body. The compound binds to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, such as changes in cell proliferation, differentiation, and apoptosis. The pathways involved include the steroid hormone signaling pathway and other related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-beta-Hydroxy-5-alpha-androstane: Lacks the chloroacetoxy and N-methyl-N-cyanomethylamino groups, resulting in different biological activities.
17-beta-Hydroxy-5-alpha-androstane: Similar structure but with a hydroxy group at the 17-beta position instead of the N-methyl-N-cyanomethylamino group.
3-beta-Acetoxy-17-beta-(N-methylamino)-5-alpha-androstane: Similar but lacks the cyanomethyl group, affecting its chemical reactivity and biological properties.
Uniqueness
3-beta-Chloroacetoxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane is unique due to the presence of both the chloroacetoxy and N-methyl-N-cyanomethylamino groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
126054-43-1 |
|---|---|
Molekularformel |
C24H37ClN2O2 |
Molekulargewicht |
421.0 g/mol |
IUPAC-Name |
[(3S,5S,10S,13S,17S)-17-[cyanomethyl(methyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C24H37ClN2O2/c1-23-10-8-17(29-22(28)15-25)14-16(23)4-5-18-19-6-7-21(27(3)13-12-26)24(19,2)11-9-20(18)23/h16-21H,4-11,13-15H2,1-3H3/t16-,17-,18?,19?,20?,21-,23-,24-/m0/s1 |
InChI-Schlüssel |
JOKRPORJXQCDAP-HWYRMRFUSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CC#N)C)OC(=O)CCl |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


